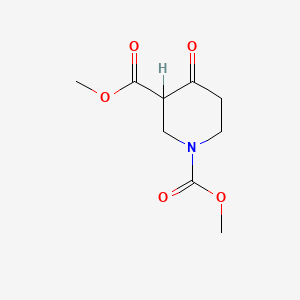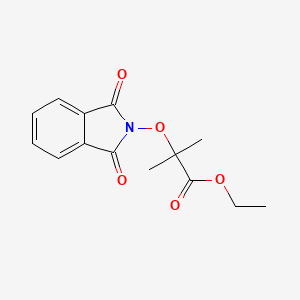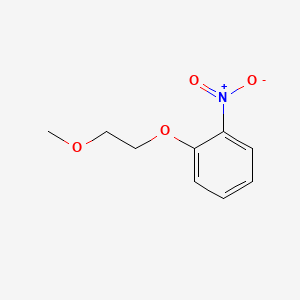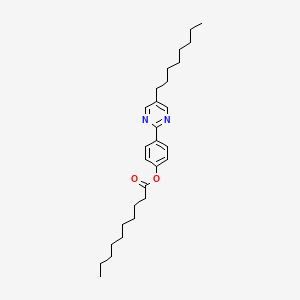
6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13NO . It is used as a chemical reagent, organic intermediate, and in pharmaceutical research and development . The compound is available in solid form .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is1S/C10H13NO.ClH/c1-12-9-4-5-10-8 (7-9)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H . The SMILES string is COC1=CC=C2NCCCC2=C1 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 199.68 . The melting point is between 145-148°C .Scientific Research Applications
Pharmacological Effects
6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives exhibit a range of pharmacological effects. Studies have shown that these compounds can influence blood pressure, respiration, pulse rate, and have effects on smooth muscle. Some derivatives demonstrate pressor (blood pressure raising) or depressor (blood pressure lowering) actions, depending on their molecular structure (Hjort et al., 1942).
Tubulin-Polymerization Inhibition
Certain derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of tubulin polymerization. This action is crucial in cancer research as it can disrupt cell division and tumor growth. For example, some compounds in this category have shown high in vitro cytotoxic activity and significant potency against tubulin assembly (Wang et al., 2014).
Synthesis of Enantiopure Compounds
Enantiopure derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been synthesized for potential use in modulating nuclear receptors. The synthesis process involves dynamic kinetic resolution methods, highlighting the compound's applicability in advanced organic synthesis and pharmaceutical development (Forró et al., 2016).
Antifungal Properties
Some derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their potential as antifungal agents. These compounds have shown activity against various fungi, indicating their potential use in developing new antifungal medications (Bohórquez et al., 2015).
Chiral Recognition and Binding
6-Methoxy-1,2,3,4-tetrahydroquinoline derivatives have been used as chiral spacers in optically active cyclophane receptors. These compounds show efficient binding and modest chiral recognition, important in stereochemistry and enantioselective catalysis (Georgiadis et al., 1991).
Antibiotic Properties
A derivative of 6-methoxy-1,2,3,4-tetrahydroquinoline, identified as helquinoline, was isolated from Janibacter limosus and exhibited significant biological activity against bacteria and fungi, suggesting its potential as a novel antibiotic (Asolkar et al., 2004).
Antioxidant Activity
Some 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibit antioxidant activities. These compounds have been evaluated in systems like tetralin oxidation and have shown potent antioxidant properties, which could be relevant in developing new antioxidants for industrial and pharmacological applications (Nishiyama et al., 2002).
Neuroprotective or Neurotoxic Activity
Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective or neurotoxic effects. Some compounds show potential for treating neurological conditions like Parkinson's disease, highlighting the diverse biological activities of these compounds (Okuda et al., 2003).
Safety And Hazards
This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNAIBGBPJOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003884 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
83811-83-0 | |
| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83811-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-methoxyquinolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083811830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-6-methoxyquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R3YBV5S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate](/img/structure/B1608984.png)








